molecular formula C10H7ClFN B13049787 1-(2-Chloro-3-fluorophenyl)cyclopropane-1-carbonitrile

1-(2-Chloro-3-fluorophenyl)cyclopropane-1-carbonitrile

Cat. No.: B13049787
M. Wt: 195.62 g/mol
InChI Key: FIOIXQHXYSOXSC-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-fluorophenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C10H7ClFN It is a cyclopropane derivative, characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and a nitrile group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-3-fluorophenyl)cyclopropane-1-carbonitrile can be synthesized through several synthetic routes. One common method involves the cyclopropanation of 2-chloro-3-fluorophenylacetonitrile using a suitable cyclopropanating agent. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-fluorophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Cyclopropane Ring Opening: The cyclopropane ring can undergo ring-opening reactions, leading to the formation of different products depending on the reaction conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

    Cyclopropane Ring Opening: Acidic or basic conditions can induce ring-opening reactions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chloro or fluoro substituents.

    Oxidation and Reduction: Products include amines, carboxylic acids, and other oxidized or reduced derivatives.

    Cyclopropane Ring Opening: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-3-fluorophenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets, while the nitrile group may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

1-(2-Chloro-3-fluorophenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(2-Fluoro-3-chlorophenyl)cyclopropane-1-carbonitrile: Similar structure but with reversed positions of the chloro and fluoro substituents.

    1-(2-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1-(2-Chloro-3-fluorophenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H7ClFN

Molecular Weight

195.62 g/mol

IUPAC Name

1-(2-chloro-3-fluorophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7ClFN/c11-9-7(2-1-3-8(9)12)10(6-13)4-5-10/h1-3H,4-5H2

InChI Key

FIOIXQHXYSOXSC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C(=CC=C2)F)Cl

Origin of Product

United States

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